molecular formula C9H7ClN2O B8302180 1-Chloro-6-hydroxy-4-methylphthalazine

1-Chloro-6-hydroxy-4-methylphthalazine

Cat. No.: B8302180
M. Wt: 194.62 g/mol
InChI Key: NVRTZOUAYODFRQ-UHFFFAOYSA-N
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Description

1-Chloro-6-hydroxy-4-methylphthalazine (C${10}$H${8}$ClN$_{2}$O) is a substituted phthalazine derivative characterized by chlorine at position 1, a hydroxyl group at position 6, and a methyl group at position 2. Phthalazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The hydroxyl and chlorine substituents confer unique reactivity, enabling participation in hydrogen bonding, nucleophilic substitution, and metal coordination. For example, 4-benzyl-1-chlorophthalazine (a structural analog) is used as a precursor for disubstituted phthalazines through reactions with amines or sulfonic acids .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-chloro-4-methylphthalazin-6-ol

InChI

InChI=1S/C9H7ClN2O/c1-5-8-4-6(13)2-3-7(8)9(10)12-11-5/h2-4,13H,1H3

InChI Key

NVRTZOUAYODFRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=C(N=N1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The biological and physicochemical properties of phthalazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Source
1-Chloro-6-hydroxy-4-methylphthalazine Cl (1), OH (6), CH$_3$ (4) C${10}$H$8$ClN$_2$O Potential intermediate for antitumor agents; hydroxyl group enhances solubility in polar solvents
1,4-Dichloro-6-methylphthalazine Cl (1,4), CH$_3$ (6) C$9$H$6$Cl$2$N$2$ Higher electrophilicity due to dual Cl substituents; used in cross-coupling reactions
4-Chloro-6-methoxy-1-methylphthalazine Cl (4), OCH$3$ (6), CH$3$ (1) C${10}$H$9$ClN$_2$O Methoxy group increases lipophilicity; predicted collision cross-section (CCS) of 140.7 Ų ([M+H]+)
1-Chlorophthalazine-6-carboxylic acid Cl (1), COOH (6) C$9$H$5$ClN$2$O$2$ Carboxylic acid enables salt formation; used in coordination chemistry
1-Chlorophthalazine Cl (1) C$8$H$5$ClN$_2$ Simplest analog; lacks functional groups for hydrogen bonding

Physicochemical and Reactivity Differences

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in this compound facilitates hydrogen bonding, improving aqueous solubility compared to the methoxy analog (4-chloro-6-methoxy-1-methylphthalazine). However, methoxy derivatives exhibit greater metabolic stability .
  • Chlorine Position : 1,4-Dichloro-6-methylphthalazine’s dual Cl substituents enhance reactivity in nucleophilic aromatic substitution (SNAr), whereas the single Cl in the target compound limits such reactions to position 1 .
  • Carboxylic Acid vs. Hydroxyl : 1-Chlorophthalazine-6-carboxylic acid’s COOH group allows for pH-dependent solubility and metal chelation, unlike the hydroxyl group’s moderate acidity (pKa ~10) .

Research Findings and Pharmacological Relevance

  • Anticancer Potential: Phthalazine derivatives with hydroxyl and chlorine substituents exhibit topoisomerase inhibition. For instance, 4-(4-chlorobenzyl)phthalazin-1(2H)-one (a related compound) shows cytotoxic activity against leukemia cells .
  • Solubility Challenges : Hydroxyl groups improve solubility but may reduce bioavailability due to rapid excretion. Methyl groups mitigate this by increasing lipophilicity, as seen in 4-chloro-6-methoxy-1-methylphthalazine .
  • Thermal Stability: Compounds like 6-chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,4,2-benzodithiazine (mp 313–315 °C) demonstrate high thermal stability, a trait shared by the target compound due to aromatic stacking .

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